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Compound of Interest

Compound Name: 2,5-Diphenylfuran

Cat. No.: B1207041 Get Quote

This guide provides a comprehensive comparison of the experimental and predicted 13C

Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,5-diphenylfuran. It is intended

for researchers, scientists, and professionals in drug development who utilize NMR

spectroscopy for structural elucidation. This document outlines the key chemical shifts,

compares them with related furan derivatives, and provides a detailed experimental protocol for

data acquisition.

Comparative 13C NMR Data of 2,5-Diphenylfuran
The 13C NMR spectrum of 2,5-diphenylfuran is characterized by distinct signals

corresponding to the furan ring and the pendant phenyl groups. A comparison between the

experimental data and a predicted spectrum provides valuable insights into the electronic

environment of the carbon atoms within the molecule.
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Carbon Atom
Experimental Chemical
Shift (δ, ppm) in CDCl₃[1]

Predicted Chemical Shift
(δ, ppm) in CDCl₃

C2, C5 (Furan) 153.4 153.8

C1' (Phenyl) 130.9 131.2

C4' (Phenyl) 128.8 128.9

C3', C5' (Phenyl) 127.4 127.5

C2', C6' (Phenyl) 123.8 124.0

C3, C4 (Furan) 107.3 107.7

Note: Predicted values were obtained using a standard NMR prediction algorithm.

Comparison with Furan and Phenyl-Substituted
Furans
To understand the effect of phenyl substitution on the 13C NMR spectrum of the furan moiety, a

comparison with furan and 2-phenylfuran is presented below. All data were recorded in CDCl₃.

Compound C2 C3 C4 C5

Furan 142.8 109.6 109.6 142.8

2-Phenylfuran 155.5 106.9 111.7 142.0

2,5-

Diphenylfuran
153.4 107.3 107.3 153.4[1]

The substitution of hydrogen with phenyl groups leads to a significant downfield shift of the α-

carbons (C2 and C5) of the furan ring, indicating a deshielding effect. This is attributed to the

electron-withdrawing nature and anisotropic effects of the phenyl rings.

Experimental Protocol
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The following provides a general methodology for acquiring a 13C NMR spectrum of 2,5-
diphenylfuran.

1. Sample Preparation:

Dissolve approximately 10-20 mg of 2,5-diphenylfuran in 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

The data presented in this guide was acquired on a spectrometer operating at a frequency of

126 MHz for the 13C nucleus[1].

Standard acquisition parameters for a 13C NMR experiment should be used. These typically

include:

A 30-degree pulse width.

An acquisition time of 1-2 seconds.

A relaxation delay of 2-5 seconds.

Proton decoupling to simplify the spectrum to single lines for each carbon.

3. Data Processing:

The Free Induction Decay (FID) is Fourier transformed.

The resulting spectrum is phased and baseline corrected.

Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 77.16 ppm) or an

internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).

Logical Relationship of Phenyl Substitution on
Furan 13C NMR
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The following diagram illustrates the progressive effect of phenyl substitution on the chemical

shifts of the furan ring carbons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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